molecular formula C7H11NO B14803556 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole

3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B14803556
M. Wt: 125.17 g/mol
InChI Key: MMGPCIREDMHQTM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an alkene in the presence of a catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and dihydrooxazoles, which can have different functional groups attached to the ring structure .

Scientific Research Applications

3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-thiazole: Similar structure but contains sulfur instead of oxygen.

    3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-imidazole: Contains an additional nitrogen atom in the ring.

    3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-pyrazole: Contains two nitrogen atoms in the ring.

Uniqueness

The presence of both nitrogen and oxygen in the ring structure of 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole gives it unique electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C7H11NO/c1-3-4-7-5-6(2)8-9-7/h3-4,7H,5H2,1-2H3/b4-3+

InChI Key

MMGPCIREDMHQTM-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1CC(=NO1)C

Canonical SMILES

CC=CC1CC(=NO1)C

Origin of Product

United States

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